3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butanamide group attached to a thiadiazole ring, which is further substituted with a methylsulfonyl group.
Preparation Methods
The synthesis of 3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Butanamide Group: The final step involves the coupling of the thiadiazole derivative with a butanamide precursor, which can be achieved through amide bond formation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols can replace substituents on the ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, as thiadiazole derivatives are known to exhibit inhibitory activity against certain enzymes.
Medicine: Thiadiazole derivatives have shown potential as therapeutic agents, and this compound may be investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific biological context and the type of enzyme or receptor involved.
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide include other thiadiazole derivatives such as:
3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide: Differing by the presence of a methylthio group instead of a methylsulfonyl group.
3-methyl-N-(5-(methylamino)-1,3,4-thiadiazol-2-yl)butanamide: Differing by the presence of a methylamino group.
3-methyl-N-(5-(methylcarbamoyl)-1,3,4-thiadiazol-2-yl)butanamide: Differing by the presence of a methylcarbamoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C8H13N3O3S2 |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-methyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H13N3O3S2/c1-5(2)4-6(12)9-7-10-11-8(15-7)16(3,13)14/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
ANOSMQQCHAGYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)C |
Origin of Product |
United States |
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